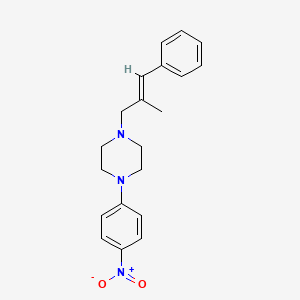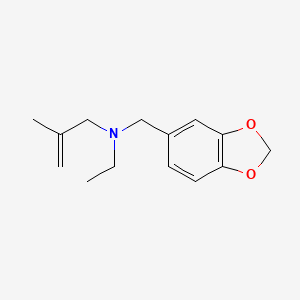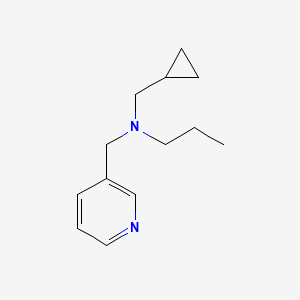![molecular formula C13H20N2O B3851985 2-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851985.png)
2-[(4-ethyl-1-piperazinyl)methyl]phenol
Descripción general
Descripción
2-[(4-ethyl-1-piperazinyl)methyl]phenol, also known as 4-EPIP, is a chemical compound that has been extensively studied for its potential applications in pharmaceutical research. It is a derivative of phenol and piperazine, and its unique structure has led to its use in a variety of scientific studies. In
Aplicaciones Científicas De Investigación
2-[(4-ethyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, it has been shown to activate the nuclear factor-κB pathway, which plays a role in the regulation of immune responses.
Biochemical and physiological effects:
Studies have shown that 2-[(4-ethyl-1-piperazinyl)methyl]phenol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-ethyl-1-piperazinyl)methyl]phenol in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound for research purposes. Additionally, its unique structure and biological activities make it a valuable tool for studying various signaling pathways in the body. However, one of the limitations of using 2-[(4-ethyl-1-piperazinyl)methyl]phenol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for its use in pharmaceutical research. Furthermore, studies are needed to explore its potential use in combination with other drugs to enhance its therapeutic effects. Overall, 2-[(4-ethyl-1-piperazinyl)methyl]phenol is a promising compound for pharmaceutical research, and further studies are needed to fully explore its potential applications.
Propiedades
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLEPYZVODEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428112 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate](/img/structure/B3851925.png)
![6-chloro-3-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B3851926.png)

![1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B3851944.png)
![2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851953.png)
![N-(2-methoxyphenyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3851961.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B3851965.png)


![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B3851992.png)